

An In-depth Technical Guide to the Physicochemical Characteristics of (9Z)-Antheraxanthin

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Compound of Interest

Compound Name: (9Z)-Antheraxanthin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment and a key intermediate in the photoprotective xanthophyll cycle in plants and algae. As a member of the carotenoid family, its unique physicochemical properties, including its molecular structure, spectral characteristics, and stability, are of significant interest to researchers in the fields of biology, chemistry, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **(9Z)-Antheraxanthin**, detailed experimental protocols for its isolation and characterization, and a visualization of its central role in the xanthophyll cycle. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in natural product research, drug discovery, and development.

Physicochemical Characteristics

(9Z)-Antheraxanthin is a C40 tetraterpenoid characterized by a long conjugated polyene chain, which is responsible for its yellow color and light-absorbing properties. The presence of a cis (Z) isomer at the 9th carbon position distinguishes it from its all-trans counterpart and influences its physical and chemical behavior.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of **(9Z)-Antheraxanthin**.

Property	Value	Reference
Molecular Formula	C ₄₀ H ₅₆ O ₃	[1]
Molecular Weight	584.87 g/mol	[1]
Melting Point	170-171 °C	[2]
logP (Octanol-Water Partition Coefficient)	9.758	[1]

Solubility	Observation	Reference
Chloroform	Soluble	[3]
Dichloromethane	Soluble	[3]
Ethyl Acetate	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]
Acetone	Soluble	[3]
Water	Insoluble	[4]

UV-Vis Absorption Maxima (in Ethanol)	Wavelength (nm)	Reference
Peak I	421-422	[5]
Peak II	443-444	[5]
Peak III	472-473	[5]

Stability

(9Z)-Antheraxanthin is known to be sensitive to both light and heat. Exposure to these elements can lead to isomerization from the 9-cis form to the all-trans form, as well as

degradation of the molecule. Studies on carotenoids, in general, indicate that the cis-isomers can be less stable than their all-trans counterparts[6]. Specifically for antheraxanthin, degradation has been observed during storage, with the rate of degradation increasing with higher temperatures and exposure to light[7]. Therefore, it is crucial to store **(9Z)-Antheraxanthin** in a cool, dark environment, preferably under an inert atmosphere to minimize oxidative degradation.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of **(9Z)-Antheraxanthin** from plant sources.

Extraction of Carotenoids from Plant Material

This protocol outlines a general procedure for the extraction of carotenoids, including antheraxanthin, from fresh plant leaves.

Materials:

- Fresh plant leaves (e.g., spinach)
- Acetone
- Petroleum ether (or a mixture of hexane and acetone)
- Anhydrous sodium sulfate
- Mortar and pestle
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- Harvest fresh, healthy leaves and wash them thoroughly to remove any debris.
- Weigh a desired amount of the leaf tissue (e.g., 10 g) and place it in a mortar.

- Add a small amount of anhydrous sodium sulfate to aid in grinding and to remove water.
- Add cold acetone to the mortar and grind the leaves thoroughly with a pestle until a homogenous slurry is formed. The acetone helps to extract the pigments and dehydrate the tissue.
- Filter the extract through a Buchner funnel to separate the liquid extract from the solid plant debris.
- Repeat the extraction process with fresh acetone on the remaining plant material until the residue is colorless, indicating that most of the pigments have been extracted.
- Combine all the acetone extracts.
- To partition the carotenoids into a less polar solvent, add an equal volume of petroleum ether to the acetone extract in a separatory funnel.
- Gently mix the two phases and then allow them to separate. The carotenoids will move into the upper petroleum ether layer.
- Discard the lower aqueous acetone layer.
- Wash the petroleum ether layer with distilled water to remove any remaining acetone and other water-soluble impurities.
- Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate.
- Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the carotenoids.
- The resulting crude carotenoid extract can then be used for further purification.

Purification by Thin-Layer Chromatography (TLC)

TLC is a useful technique for the separation of different carotenoids based on their polarity.

Materials:

- Crude carotenoid extract
- TLC plates (silica gel 60 F254)
- Developing chamber
- Capillary tubes for spotting
- Solvent system (e.g., a mixture of hexane, ethyl acetate, acetone, isopropyl alcohol, and water in a 6:1:1:1:1 ratio)[8]

Procedure:

- Prepare the developing chamber by adding the solvent system to a depth of about 0.5-1 cm and allowing the atmosphere inside to become saturated with the solvent vapor.
- Using a capillary tube, carefully spot the concentrated crude carotenoid extract onto the baseline of the TLC plate.
- Allow the spot to dry completely.
- Place the TLC plate into the developing chamber, ensuring that the baseline with the spot is above the solvent level.
- Allow the solvent to ascend the plate by capillary action.
- Once the solvent front has reached near the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to dry. The separated carotenoids will appear as distinct colored bands. Xanthophylls like antheraxanthin are more polar than carotenes and will have lower R_f values.
- The band corresponding to antheraxanthin can be scraped from the plate and the compound can be eluted with a suitable solvent (e.g., acetone) for further analysis or purification.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the high-resolution separation and purification of individual carotenoids.

Materials:

- Partially purified antheraxanthin fraction from TLC or crude extract
- HPLC system with a diode array detector (DAD) or UV-Vis detector
- C30 reverse-phase column (often recommended for carotenoid separation)
- Mobile phase solvents (e.g., gradients of methanol, methyl-tert-butyl ether, and water)

Procedure:

- Prepare the mobile phase solvents and degas them thoroughly.
- Equilibrate the C30 column with the initial mobile phase composition.
- Dissolve the antheraxanthin-containing sample in a suitable solvent (e.g., a small volume of the initial mobile phase).
- Inject the sample onto the HPLC column.
- Run a gradient elution program to separate the different carotenoids. A typical gradient might start with a high percentage of a polar solvent like methanol/water and gradually increase the percentage of a less polar solvent like methyl-tert-butyl ether.
- Monitor the elution of the compounds using the DAD or UV-Vis detector at the characteristic absorption wavelengths of antheraxanthin (around 444 nm).
- Collect the fraction corresponding to the **(9Z)-Antheraxanthin** peak. The identification can be confirmed by comparing the retention time and UV-Vis spectrum with a known standard if available.

- The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.

Characterization by Spectroscopy

UV-Vis Spectroscopy:

- Dissolve the purified **(9Z)-Antheraxanthin** in a suitable solvent (e.g., ethanol).
- Record the absorption spectrum from approximately 350 nm to 550 nm.
- The characteristic three-peaked spectrum with maxima around 421-422 nm, 443-444 nm, and 472-473 nm confirms the presence of the antheraxanthin chromophore[5].

Mass Spectrometry (MS):

- Analyze the purified sample using a mass spectrometer, for example, with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
- The mass spectrum should show a molecular ion peak corresponding to the molecular weight of antheraxanthin (584.42 g/mol for [M]⁺).
- Fragmentation patterns can provide further structural information.

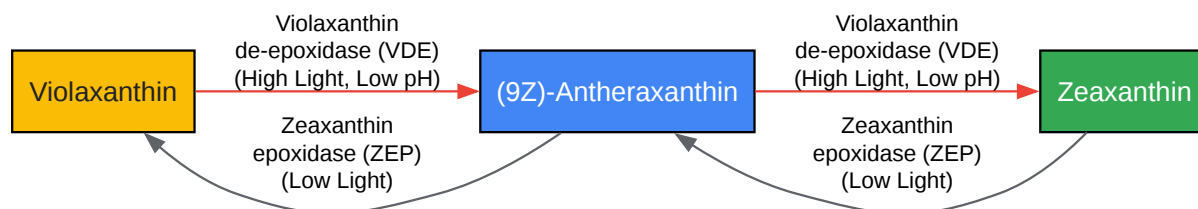
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a sufficient amount of the purified and dried **(9Z)-Antheraxanthin** in a deuterated solvent (e.g., CDCl₃).
- Acquire ¹H NMR and ¹³C NMR spectra.
- The chemical shifts and coupling constants of the protons and carbons will provide detailed information about the molecular structure, including the confirmation of the 9-cis double bond configuration. Comparison with published NMR data for antheraxanthin is essential for definitive identification.

Signaling Pathway and Experimental Workflows

The Xanthophyll Cycle

(9Z)-Antheraxanthin is a crucial intermediate in the xanthophyll cycle, a photoprotective mechanism in photosynthetic organisms that dissipates excess light energy as heat. This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via antheraxanthin under high light conditions, and the reverse reaction in low light.

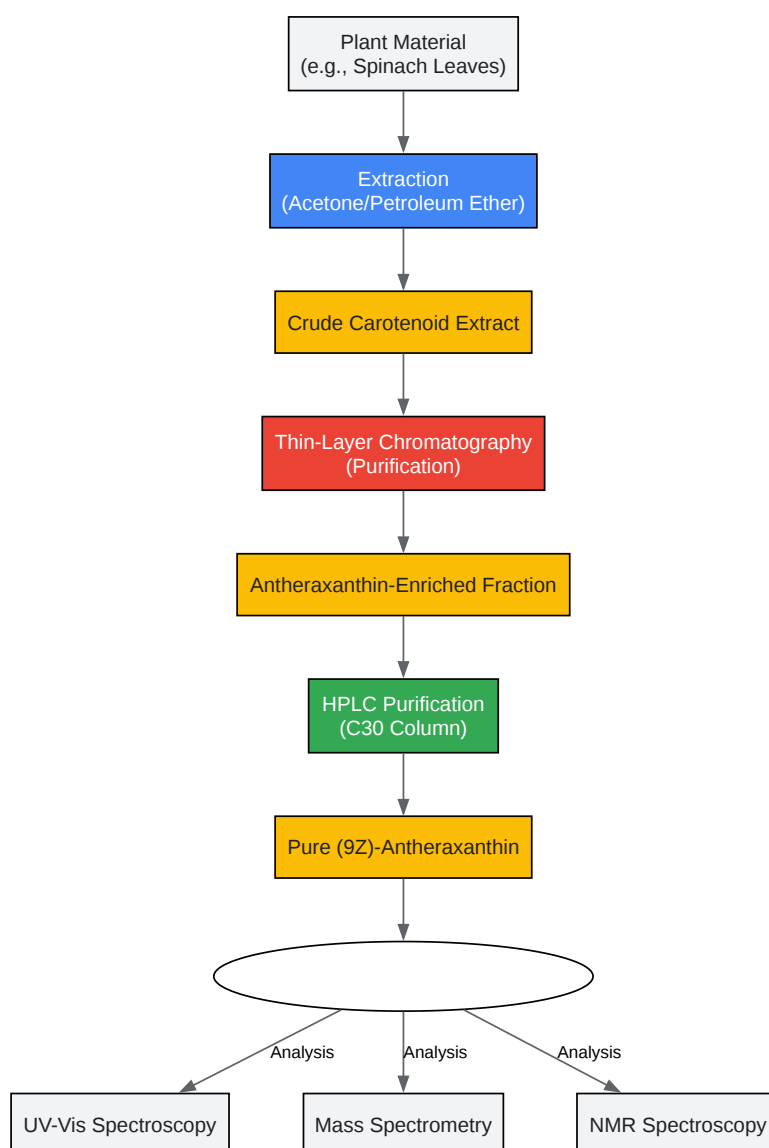


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Caption: The Xanthophyll Cycle involving **(9Z)-Antheraxanthin**.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of **(9Z)-Antheraxanthin** from a plant source.



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Caption: Workflow for **(9Z)-Antheraxanthin** isolation.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of **(9Z)-Antheraxanthin**, a xanthophyll of significant biological importance. The compiled data on its molecular properties, solubility, and spectral behavior, along with detailed experimental protocols, offer a solid foundation for researchers. The visualization of the xanthophyll cycle and the experimental workflow further aids in understanding its biological context and the practical aspects of its study. This comprehensive resource is intended to facilitate further

research into the properties and potential applications of **(9Z)-Antheraxanthin** in various scientific and industrial fields.

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